Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one is a heterocyclic compound featuring a fused ring system composed of pyrrole, thiophene, and pyrazine rings. The compound exhibits lactam-lactim tautomerism. [] It serves as a versatile building block for synthesizing various substituted derivatives and exploring new polyheterocyclic structures. []
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique fused ring structure, which combines pyrrole, thiophene, and pyrazine rings. This arrangement endows the compound with distinct chemical and biological properties, making it a valuable subject for various scientific applications, including potential therapeutic uses such as antimalarial and anticancer activities.
The compound is classified as a heterocyclic organic compound and is identified by the chemical registry number 74772-19-3. Its structural characteristics place it within a broader class of compounds that exhibit significant biological activities, thus positioning it as a candidate for further research in drug development and material science.
The synthesis of Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route is the cyclization of substituted nitroanilines or nitropyridines. This process often requires specific catalysts and controlled temperature conditions to facilitate the formation of the desired fused ring structure.
The synthetic procedure may include the following steps:
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one features a complex fused ring system that includes:
The molecular formula of Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one is C₈H₆N₂S, with a molar mass of approximately 166.21 g/mol. The structure can be represented as follows:
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one undergoes various chemical reactions, including:
Common reagents used in these reactions include:
Controlled conditions such as temperature and choice of solvent are critical for achieving desired outcomes in these reactions.
The mechanism of action for Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one is primarily linked to its biological activity against malaria. It is believed to inhibit beta-hematin formation, which is essential for the survival of the malaria parasite. Molecular modeling studies have provided insights into how this compound interacts with beta-hematin at the molecular level, supporting its potential therapeutic applications against malaria.
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one typically exhibits:
The compound's chemical properties include:
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one has several notable applications:
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one represents a structurally intricate tricyclic heterocyclic system that integrates pyrrole, thiophene, and pyrazine rings into a singular fused architecture. This scaffold exemplifies modern advances in synthetic heterocyclic chemistry aimed at accessing three-dimensionally complex and pharmacologically relevant molecular frameworks [6] [10]. With the molecular formula C₉H₆N₂OS, its chemical structure embodies high π-electron density and multiple hydrogen-bonding acceptors, facilitating diverse interactions with biological targets [1] [4]. The scaffold’s significance stems from its dual characteristics: it serves as a rigid planar template for molecular recognition while permitting synthetic diversification at several positions (e.g., C-2, C-3, N-4), enabling structure-activity relationship (SAR) explorations [9].
Recent drug discovery campaigns prioritize such nitrogen-sulfur fused heterocycles due to their proven bioactivity profiles. Specifically, thienopyrimidine and thienopyrazine analogs—structurally akin to Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one—have yielded clinical candidates like the antimelanoma agent PRX-08066 (Phase II) and the marketed oncology drug Olmutinib [2] [9]. These compounds leverage their heterocyclic cores for kinase inhibition, DNA intercalation, or apoptosis induction. The scaffold’s synthetic versatility is evidenced by efficient routes such as Gewald-type condensations and one-pot cyclizations, which align with medicinal chemistry goals of rapid derivatization under mild conditions [2] [9]. In vitro screening of analogous tricyclic systems has demonstrated nanomolar cytotoxicity against aggressive malignancies like pulmonary metastatic melanoma (B16-F10 cells), underscoring the scaffold’s therapeutic potential [9].
Table 1: Bioactive Heterocyclic Analogs of Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one
Compound Class | Representative Structure | Biological Activity | Key Targets |
---|---|---|---|
Thieno[3,2-e]pyrrolo[1,2-a]pyrimidines | Compound 11jc | Antimetastatic (melanoma) | B16-F10 cells (IC₅₀ ~0.8 μM) [9] |
2-Aminothiophene derivatives | Compound 9cb | EGFR/HER2 inhibition | H1299 lung cancer cells [2] |
5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidines | Relugolix | GnRH receptor antagonism | Prostate cancer (Phase III) [2] |
The central tricyclic topology of Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one bears significant geometric and electronic homology to neuroactive tricyclics (e.g., dibenzazepine antidepressants) and anticancer scaffolds. Key shared attributes include:
Table 2: Structural and Electronic Comparison with Classical Tricyclic Pharmacophores
Structural Feature | Pyrrolo[1,2-a]thieno[2,3-e]pyrazinone | Tricyclic Antidepressants (e.g., Tianeptine) | Anticancer Tricyclics (e.g., Carbamazepine) |
---|---|---|---|
Central Ring Saturation | Fully unsaturated | Partially saturated | Variably saturated |
Key Heteroatoms | S, N, O (pyrazinone C=O) | N (dibenzothiazepine) | N (dibenzazepine) |
Dipole Moment (Calc.) | 4.7–5.2 D | 3.8–4.5 D [5] | 4.0–4.8 D [5] |
Bioactivity Determinant | C2 substituents, N4 alkyls | Side chain length (C7 optimal) [3] | Ring topology (γ angle >130°) [5] |
This scaffold thus merges the geometric advantages of tricyclic systems—enabling deep binding pocket penetration—with heterocycle-driven target specificity. Its development exemplifies rational design principles in which ring hybridization (pyrrole/thiophene/pyrazine) enhances selectivity over off-target CNS receptors, a limitation of classical TCAs [7]. Current research exploits this by synthesizing derivatives like 3-(thiophen-2-yl)amino-5-oxopenta-1,3-dien-2-olates as precursors for in vivo active antimelanoma agents [2] [9].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8